2-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile
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Overview
Description
2-[(E)-[(3,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with a carbonitrile group and a dichlorophenylmethylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-[(3,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE typically involves the condensation of 3,4-dichlorobenzaldehyde with 4,5-dimethylthiophene-3-carbonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
2-[(E)-[(3,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-[(3,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can result in various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
- N′-[(2,6-Dichlorophenyl)Methylidene]-2-{[3-(Trifluoromethyl)Phenyl]Amino}Benzohydrazide
- Diethyl 3,3′-[(2,4-Dichlorophenyl)Methylidene]Bis(1H-Indole-2-Carboxylate)
- 4-{[(E)-(2,3-Dichlorophenyl)Methylidene]Amino}-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazole-3-Thiol
Comparison: Compared to these similar compounds, 2-[(E)-[(3,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE is unique due to its specific substitution pattern on the thiophene ring and the presence of a carbonitrile group
Properties
Molecular Formula |
C14H10Cl2N2S |
---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
2-[(E)-(3,4-dichlorophenyl)methylideneamino]-4,5-dimethylthiophene-3-carbonitrile |
InChI |
InChI=1S/C14H10Cl2N2S/c1-8-9(2)19-14(11(8)6-17)18-7-10-3-4-12(15)13(16)5-10/h3-5,7H,1-2H3/b18-7+ |
InChI Key |
LEESTIWPYSJNOH-CNHKJKLMSA-N |
Isomeric SMILES |
CC1=C(SC(=C1C#N)/N=C/C2=CC(=C(C=C2)Cl)Cl)C |
Canonical SMILES |
CC1=C(SC(=C1C#N)N=CC2=CC(=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
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